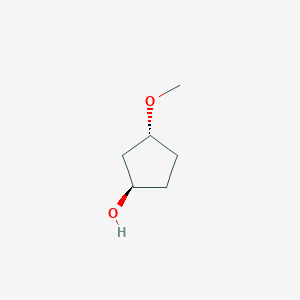![molecular formula C27H30O16 B12944978 7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12944978.png)
7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one” is a complex organic molecule. It features multiple hydroxyl groups and a chromen-4-one core, which is indicative of its potential biological activity. Compounds with such structures are often studied for their antioxidant, anti-inflammatory, and potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the chromen-4-one core. Common reagents might include protecting groups like acetals or silyl ethers, glycosyl donors, and catalysts for the formation of the chromen-4-one structure.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent, PCC (Pyridinium chlorochromate), or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like tosyl chloride (TsCl) for forming tosylates, which can then be substituted with nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction would regenerate the original hydroxyl groups.
科学的研究の応用
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biological research, it could be studied for its interactions with enzymes, receptors, or other biomolecules. Its multiple hydroxyl groups suggest potential as an antioxidant.
Medicine
In medicine, compounds with similar structures are often investigated for their therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, such compounds might be used in the development of pharmaceuticals, nutraceuticals, or as additives in food and cosmetics for their antioxidant properties.
作用機序
The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl groups could participate in hydrogen bonding, while the chromen-4-one core might interact with hydrophobic pockets in proteins. These interactions could modulate the activity of enzymes or receptors, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with similar biological activities.
Myricetin: Known for its antioxidant and anticancer properties.
Uniqueness
The unique combination of hydroxyl groups and the chromen-4-one core in “7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one” might confer distinct biological activities compared to other similar compounds. Its specific stereochemistry and functional groups could result in unique interactions with biological targets.
特性
分子式 |
C27H30O16 |
|---|---|
分子量 |
610.5 g/mol |
IUPAC名 |
7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O16/c1-8-15(31)19(35)21(37)26(39-8)43-25-17(33)13(7-28)41-27(22(25)38)40-12-6-11(30)14-18(34)20(36)23(42-24(14)16(12)32)9-2-4-10(29)5-3-9/h2-6,8,13,15,17,19,21-22,25-33,35-38H,7H2,1H3/t8-,13+,15-,17+,19+,21-,22-,25-,26+,27-/m1/s1 |
InChIキー |
KZNPPMZPUGTWNT-IPZYUZOHSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


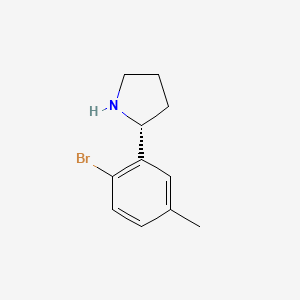
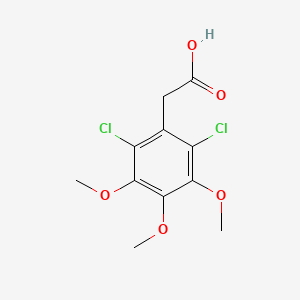

![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B12944914.png)
![9,12-Octadecadienoic acid (9Z,12Z)-, (1R)-1-[[(1-oxooctadecyl)oxy]methyl]-2-(phosphonooxy)ethyl ester, sodium salt](/img/structure/B12944921.png)
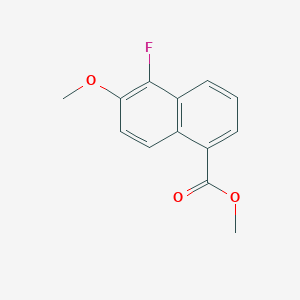
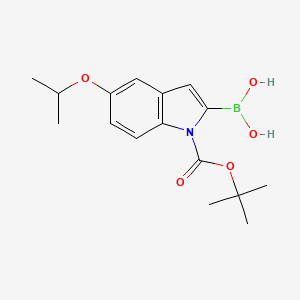
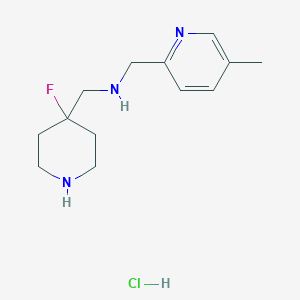
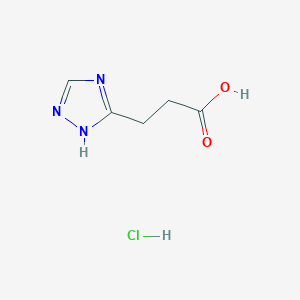
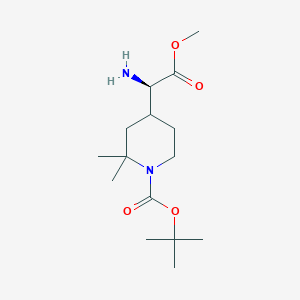

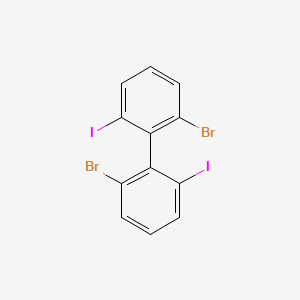
![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)
